1-(3,5-difluoropyridin-4-yl)methanamine dihydrochloride
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Overview
Description
1-(3,5-Difluoropyridin-4-yl)methanamine dihydrochloride is an organic compound with the molecular formula C6H8Cl2F2N2. It is a derivative of pyridine, characterized by the presence of two fluorine atoms at the 3rd and 5th positions of the pyridine ring and an amine group at the 4th position. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(3,5-difluoropyridin-4-yl)methanamine dihydrochloride typically involves the following steps:
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step process starting from commercially available 3,5-difluoropyridine. The key steps include
Industrial Production Methods: Industrial production methods may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
1-(3,5-Difluoropyridin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The fluorine atoms on the pyridine ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitroso derivatives, while substitution reactions can introduce various functional groups onto the pyridine ring.
Scientific Research Applications
1-(3,5-Difluoropyridin-4-yl)methanamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(3,5-difluoropyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in antimicrobial research, it may inhibit bacterial enzymes, while in anticancer research, it may interfere with cell signaling pathways.
Comparison with Similar Compounds
1-(3,5-Difluoropyridin-4-yl)methanamine dihydrochloride can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 3,5-difluoropyridine, 4-aminopyridine, and other fluorinated pyridine derivatives.
Uniqueness: The presence of both fluorine atoms and the amine group in specific positions on the pyridine ring gives this compound unique chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
2763759-31-3 |
---|---|
Molecular Formula |
C6H8Cl2F2N2 |
Molecular Weight |
217 |
Purity |
95 |
Origin of Product |
United States |
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